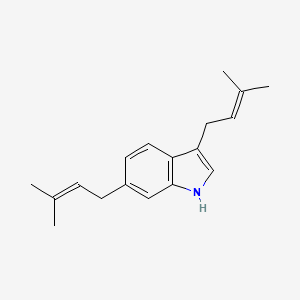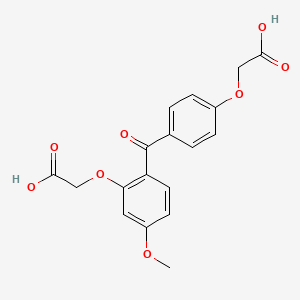
Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- is a complex organic compound with the molecular formula C12H12O7. This compound is known for its unique structure, which includes both carboxylic acid and methoxy groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methoxyacetic acid, followed by a Friedel-Crafts acylation reaction with 2-methoxybenzoyl chloride. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as nitro or halogen groups, onto the benzene ring.
Scientific Research Applications
Acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, affecting their structure and function. The methoxy groups may participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 2-methoxybenzoic acid share structural similarities.
Phenoxyacetic acid derivatives: These compounds have similar functional groups and chemical properties.
Uniqueness
What sets acetic acid, (2-(4-(carboxymethoxy)benzoyl)-5-methoxyphenoxy)- apart is its combination of carboxylic acid and methoxy groups on a benzoyl-phenoxy backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
CAS No. |
75226-97-0 |
|---|---|
Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-[4-[2-(carboxymethoxy)-4-methoxybenzoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16O8/c1-24-13-6-7-14(15(8-13)26-10-17(21)22)18(23)11-2-4-12(5-3-11)25-9-16(19)20/h2-8H,9-10H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
FQBXMCIEXOUUHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


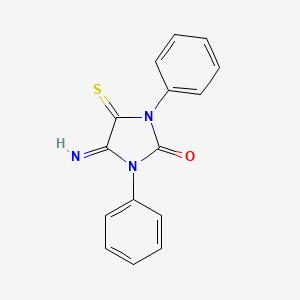
![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)

![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)
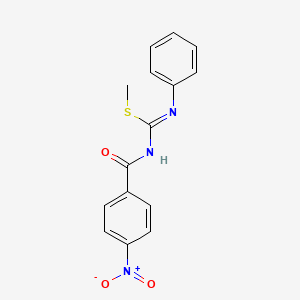


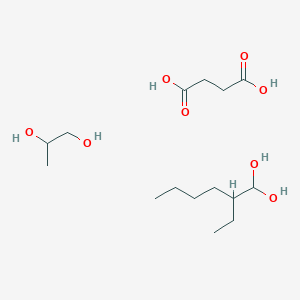
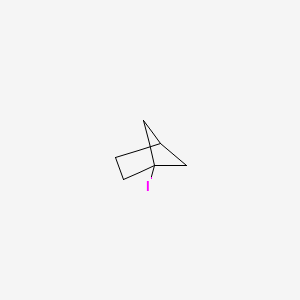


![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
